N-Fmoc-4-methyl-L-tryptophan

Enzymology Metabolic Engineering Chemical Biology

N-Fmoc-4-methyl-L-tryptophan is an essential, indole-modified building block for Fmoc/tBu SPPS. Unlike standard tryptophan, the 4-methyl substitution introduces a targeted steric and electronic perturbation that can transform a substrate into a potent competitive inhibitor. This enables precise SAR studies, peptide conformation modulation, and the development of metabolically stable peptide hormone analogs. Its orthogonal Fmoc protection ensures seamless integration into automated synthesizers. Researchers should choose this specific isomer for its unique ability to probe the indole 4-position, a critical site for π-π interactions and target binding affinity. Standard shipping available for R&D labs.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
Cat. No. B8237622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-4-methyl-L-tryptophan
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t24-/m0/s1
InChIKeyKMNOFHSFGLLUIN-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-4-methyl-L-tryptophan: A Key Building Block for SAR Studies and Specialized Peptide Synthesis


N-Fmoc-4-methyl-L-tryptophan (CAS: 2411871-30-0, C27H24N2O4) is a non-canonical, indole-modified amino acid derivative. It is composed of the L-tryptophan scaffold with a methyl group substitution at the 4-position of the indole ring and is protected at the N-alpha position with a standard 9-fluorenylmethyloxycarbonyl (Fmoc) group . This orthogonal protection strategy ensures its compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols . The 4-methyl modification introduces a subtle but significant steric and electronic perturbation to the tryptophan side chain, making it a valuable tool for probing structure-activity relationships (SAR) and modulating peptide conformation and function .

The Critical Importance of 4-Methyl Specificity Over Unmodified or Alternative Tryptophan Analogs


In-class compounds cannot be interchanged due to the profound impact of the precise methyl group position on both the synthetic peptide's properties and the free amino acid's biological activity. While Fmoc-L-tryptophan (Fmoc-Trp-OH) is a standard building block, the 4-methyl analog confers distinct steric and electronic properties that alter peptide conformation and target binding . Furthermore, comparative enzyme kinetic data show that the 4-methyl modification is not just a simple substitution; it can transform the amino acid from a substrate into a competitive inhibitor [1]. This stark contrast underscores why generic substitution is not a viable strategy for researchers aiming to modulate peptide function or probe specific binding interactions. The choice of the 4-methyl isomer over other methyl-tryptophans (e.g., 5-, 6-, or 7-methyl) is dictated by the specific structural requirements of the target interaction or the desired biophysical effect [2].

Comparative Evidence Guide: N-Fmoc-4-methyl-L-tryptophan vs. Analogs


Enzymatic Fate: N-Fmoc-4-methyl-L-tryptophan as a Precursor to a Competitive Enzyme Inhibitor

Upon deprotection, the resulting 4-methyl-L-tryptophan acts as a competitive dead-end analogue of tryptophan in the active site of the enzyme 4-dimethylallyltryptophan synthase (4-DMATS). In contrast, the natural substrate L-tryptophan is turned over by the enzyme [1]. This property makes N-Fmoc-4-methyl-L-tryptophan a crucial precursor for creating potent and selective enzyme inhibitors when incorporated into peptides or used in kinetic studies.

Enzymology Metabolic Engineering Chemical Biology

Commercial Purity Benchmarking for Reproducible SPPS

For reliable solid-phase peptide synthesis, high building block purity is critical to avoid truncation products and complex purification. Reputable commercial sources for N-Fmoc-4-methyl-L-tryptophan report HPLC purity levels of ≥98% and 97% (with 98% ee) . This is a specification that ensures the compound meets the high standards required for demanding SPPS, where even minor impurities can drastically reduce the yield and purity of the final peptide product.

Peptide Synthesis Quality Control Reproducibility

Steric and Electronic Modulation for Peptide SAR Studies

The primary utility of N-Fmoc-4-methyl-L-tryptophan over standard Fmoc-Trp-OH is its capacity to probe structure-activity relationships. The 4-methyl group introduces a defined steric bulk and subtly alters the electron density of the indole ring, which can impact peptide folding, receptor binding, and resistance to enzymatic degradation . Researchers can systematically replace tryptophan residues with this analog to dissect the contribution of a specific indole position to the peptide's biological activity and physicochemical properties, a level of control not possible with the unmodified amino acid.

Medicinal Chemistry Peptidomimetics Drug Discovery

High-Value Application Scenarios for N-Fmoc-4-methyl-L-tryptophan


Rational Design of Peptide-Based Enzyme Inhibitors

For researchers developing inhibitors targeting enzymes that normally recognize tryptophan, N-Fmoc-4-methyl-L-tryptophan is an essential building block. The evidence shows that the free 4-methyl-L-tryptophan acts as a competitive, dead-end inhibitor of enzymes like 4-DMATS, unlike the natural substrate [1]. By incorporating this analog into a peptide chain, scientists can create potent and selective peptide inhibitors that exploit this altered binding mode, providing a powerful tool for chemical biology and drug discovery.

Systematic Structure-Activity Relationship (SAR) Profiling of Bioactive Peptides

This compound is ideally suited for medicinal chemistry programs focused on peptide optimization. Its core value proposition is enabling precise SAR studies. By replacing a natural tryptophan residue with 4-methyl-L-tryptophan, researchers can quantify the contribution of the indole's 4-position to a peptide's affinity, efficacy, stability, or conformational preference . This allows for a data-driven approach to improving drug-like properties of peptide leads.

Probing Peptide Conformation and Self-Assembly

The 4-methyl modification on the indole ring introduces a subtle steric constraint that can influence peptide backbone conformation and π-π stacking interactions . N-Fmoc-4-methyl-L-tryptophan is a valuable tool for biophysicists studying the role of aromatic residues in peptide folding and self-assembly. By incorporating this analog, researchers can probe how specific side-chain interactions dictate the formation of secondary structures or the assembly of peptide nanomaterials.

Synthesis of Peptide Hormone and Natural Product Analogs

The search for potent and metabolically stable analogs of peptide hormones is a longstanding area of research. Historical studies on hormones like LHRH have established that modifying the tryptophan residue at key positions is a viable strategy for modulating biological activity [2]. N-Fmoc-4-methyl-L-tryptophan enables the modern synthesis of such analogs using robust Fmoc/tBu SPPS, providing a straightforward route to explore the effects of 4-methyl substitution on peptide hormone potency, selectivity, and duration of action.

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